molecular formula C14H19NO5S B2830544 3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid CAS No. 786729-12-2

3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid

Cat. No. B2830544
M. Wt: 313.37
InChI Key: YFIGYXORZPWDMZ-SOFGYWHQSA-N
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Description

“3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid” is a chemical compound with the CAS number 786729-12-2 . It has a molecular weight of 313.37 and a molecular formula of C14H19NO5S .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 313.37 . The specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .

Scientific Research Applications

Structural Analysis and Chemical Properties

  • Structural Investigation : A study involving a related compound, characterized by X-ray crystallography, spectroscopy, and quantum chemical calculations, highlighted the significance of intermolecular interactions for stabilizing molecular structures. These interactions include hydrogen bonds and carbonyl contacts, which are crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Venkatesan et al., 2016).

Applications in Organic Synthesis and Catalysis

  • Synthesis of Amino Acid Derivatives : Research on the enantioselective synthesis of β-alanine derivatives, which are analogs of aromatic amino acids, highlights the utility of related compounds in synthesizing biologically active molecules. This application is pivotal for developing pharmaceuticals and studying biological systems (Arvanitis et al., 1998).
  • Asymmetric Synthesis : The use of tert-butylsulfinyl imines demonstrates the versatility of related structures in the asymmetric synthesis of amines. This method is critical for creating compounds with specific chiral properties, essential in drug development and synthetic chemistry (Ellman et al., 2002).

Material Science and Photophysics

  • OLED Applications : Research involving sulfur-containing ancillary ligands, similar in structure to the compound of interest, in red iridium(III) complexes demonstrates their potential in organic light-emitting diodes (OLEDs). These findings underscore the relevance of such compounds in developing advanced materials for electronics and photonics (Su & Zheng, 2019).

Environmental and Agricultural Research

  • Pest Control in Agriculture : The insecticidal activity of compounds with structural similarities, specifically against vectors of aflatoxigenic fungi in stored peanut and maize, highlights a potential application in protecting crops and ensuring food safety. This research could lead to the development of new, more effective agrochemicals (Nesci et al., 2011).

properties

IUPAC Name

(E)-3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-14(2,3)15-21(18,19)12-9-10(6-8-13(16)17)5-7-11(12)20-4/h5-9,15H,1-4H3,(H,16,17)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIGYXORZPWDMZ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid

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